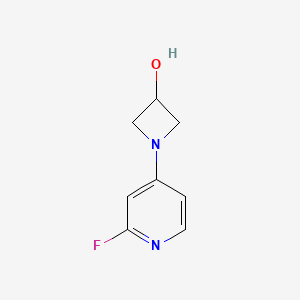

1-(2-Fluoropyridin-4-yl)azetidin-3-ol

Description

Properties

IUPAC Name |

1-(2-fluoropyridin-4-yl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c9-8-3-6(1-2-10-8)11-4-7(12)5-11/h1-3,7,12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXOVBOPYYHXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC(=NC=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Copper-Catalyzed Coupling Approach

A prominent method involves the copper-catalyzed coupling of halogenated fluoropyridine derivatives with azetidin-3-ol or its salts. This approach is exemplified by procedures described in patent EP 3 901 146 A1, which, while focusing on related azetidin-3-ol derivatives, provides a transferable methodology for the 2-fluoropyridin-4-yl analogue.

- Starting Materials: 2-bromo-4-chloropyridine derivatives or 2-chloropyridine analogues substituted at the 4-position.

- Nucleophile: 3-azetidinol hydrochloride or free azetidin-3-ol.

- Catalyst System: Cuprous iodide (CuI) combined with L-proline as a ligand.

- Base: Potassium carbonate (K2CO3).

- Solvent: Dimethyl sulfoxide (DMSO).

- Conditions: Heating at 90°C under nitrogen atmosphere for 12-24 hours.

- Workup: Dilution with water, extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and purification by silica gel chromatography.

- The reaction yields 1-(halopyridin-2-yl)azetidin-3-ol intermediates with yields typically around 80-85%.

- Subsequent substitution of the halogen (e.g., chlorine) with fluorine can be achieved via nucleophilic aromatic substitution or palladium-catalyzed cyanation followed by fluorination steps if required.

| Parameter | Details |

|---|---|

| Catalyst | CuI (5-20 mol%) |

| Ligand | L-proline (40 mol%) |

| Base | K2CO3 (3 equiv) |

| Solvent | DMSO |

| Temperature | 90°C |

| Reaction Time | Overnight (12-24 h) |

| Yield | 80-85% for azetidin-3-ol intermediate |

Palladium-Catalyzed Cyanation and Subsequent Functional Group Transformations

Following the initial azetidin-3-ol formation, further functionalization to introduce fluorine at the pyridine ring can be achieved via palladium-catalyzed cyanation and fluorination sequences, as outlined in EP 3 901 146 A1 and related literature.

- Starting Material: 1-(4-chloro-5-methylpyridin-2-yl)azetidin-3-ol.

- Reagents: Zinc cyanide (Zn(CN)2) and tetrakis(triphenylphosphine)palladium(0) as catalyst.

- Solvent: N,N-Dimethylacetamide (DMA).

- Conditions: Microwave heating at 120°C under nitrogen atmosphere for 2 hours.

- Workup: Concentration under reduced pressure, purification by silica gel chromatography.

Yield: Approximately 35% for the cyanated azetidin-3-ol intermediate.

This intermediate can then be converted to fluorinated derivatives by nucleophilic substitution or fluorination reagents.

Fluorination via Fluoride Sources and Fluoromethylation

Alternative methods involve direct fluorination or fluoromethylation of azetidine derivatives. Patent WO2018108954A1 describes processes for preparing fluoromethyl-substituted azetidines, which can be adapted for 1-(2-fluoropyridin-4-yl)azetidin-3-ol synthesis.

- Fluorinating Reagents: Tetra-n-butylammonium fluoride (TBAF), hydrogen fluoride/trimethylamine complex.

- Precursors: Tosylated or mesylated azetidine derivatives (e.g., tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate).

- Reduction Agents: Sodium triacetoxyborohydride, lithium aluminum hydride (LAH), or Red-Al for selective reductions.

- Reaction Conditions: Typically carried out in tetrahydrofuran (THF) or similar solvents at temperatures ranging from 0°C to room temperature.

- Purification: Aqueous extraction, drying over magnesium sulfate, and chromatographic purification.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Copper-Catalyzed Coupling | 2-bromo-4-chloropyridine, 3-azetidinol | CuI, L-proline, K2CO3, DMSO | 90°C, overnight, N2 | 80-85 | Efficient C-N bond formation |

| Pd-Catalyzed Cyanation | 1-(4-chloro-5-methylpyridin-2-yl)azetidin-3-ol | Zn(CN)2, Pd(PPh3)4, DMA | 120°C, microwave, 2 h, N2 | ~35 | Intermediate for further fluorination |

| Fluorination via Fluoride Source | Tosylated/mesylated azetidine derivatives | TBAF, HF/trimethylamine, LAH, Red-Al | 0°C to RT, THF | Variable | Direct fluorination/fluoromethylation |

Research Findings and Considerations

- The copper-catalyzed nucleophilic substitution is robust for forming the azetidin-3-ol linked pyridine core, with high yields and scalability.

- Palladium-catalyzed cyanation offers a route to introduce cyano groups that can be transformed into fluorinated derivatives, though yields are moderate.

- Fluorination strategies require careful control of reaction conditions to avoid over-fluorination or decomposition; choice of fluorinating agent impacts selectivity.

- Purification typically involves silica gel chromatography, and reaction workups include aqueous extractions and drying steps to ensure product purity.

- The stereochemistry of the azetidine ring is often controlled by starting materials and reaction conditions; enantiopure synthesis may require chiral auxiliaries or resolution.

Chemical Reactions Analysis

1-(2-Fluoropyridin-4-yl)azetidin-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: It can participate in substitution reactions, where the fluorine atom or other functional groups are replaced by different substituents. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with azetidinone structures, such as 1-(2-Fluoropyridin-4-yl)azetidin-3-ol, exhibit significant anticancer properties. For instance, azetidinone derivatives have been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancers. Specific analogs have demonstrated potency against human solid tumors by inducing apoptosis and inhibiting cell growth .

Antiviral Properties

The azetidinone framework has also been associated with antiviral activity. Compounds similar to this compound have been evaluated for their effectiveness against a range of viruses, including coronaviruses and influenza viruses. For example, some azetidinone derivatives exhibited moderate inhibitory effects against human coronavirus (EC50 = 45 µM) and influenza A virus (EC50 values ranging from 8.3 µM to 12 µM) .

In Vivo Studies

In vivo studies have highlighted the efficacy of azetidinone derivatives in treating various conditions. For example, one study demonstrated that a related azetidinone compound significantly reduced tumor growth in mouse models without evident toxicity .

Structure-Activity Relationship (SAR) Studies

SAR studies have been instrumental in understanding how modifications to the azetidine core influence biological activity. For instance, variations in substituent groups on the pyridine ring have been shown to affect both potency and selectivity towards specific cancer cell lines .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(2-Fluoropyridin-4-yl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Substituent Effects on the Pyridine Ring

Compound A : 1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride

- Structure : Piperazine ring substituted with 2-fluoropyridin-4-yl.

- Key Differences: The six-membered piperazine ring offers greater flexibility compared to the smaller azetidine ring. The dihydrochloride salt enhances solubility but may reduce bioavailability in non-polar environments.

- Relevance : Piperazine derivatives are widely used in CNS-targeting drugs, suggesting that the target compound’s azetidine analog may exhibit distinct pharmacokinetic profiles .

Compound B : 4-(1-(2-(2-Fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine

- Structure : Pyrimidine core with 2-fluoropyridin-4-yl and morpholine substituents.

- Morpholine improves water solubility but increases molecular weight (507.69 g/mol) .

Heterocyclic Core Modifications

Compound C: (S)-1-((S)-2-(4-fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol

- Structure : Five-membered pyrrolidine ring with fluorophenyl and hydroxyl groups.

- Key Differences :

Compound D : 1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol

- Structure : Pyrrolidine substituted with a trifluoromethylphenyl group.

Structural and Physicochemical Comparison Table

*Calculated based on empirical formulas.

Biological Activity

1-(2-Fluoropyridin-4-yl)azetidin-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom and an azetidine ring, which contributes to its unique pharmacological profile. The presence of the fluorine atom is known to influence the compound's lipophilicity and metabolic stability.

Anticancer Properties

Research indicates that azetidine derivatives, including this compound, exhibit significant anticancer properties. In studies involving various human cancer cell lines, the compound has been shown to inhibit cell proliferation and induce apoptosis. For instance, compounds with similar structures demonstrated IC50 values in the nanomolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | < 0.1 |

| Similar Azetidine Derivative | MDA-MB-231 | 0.5 |

| 5-Fluorouracil | MCF-7 | 17.02 |

These findings suggest that this compound may serve as a promising lead compound for further development in cancer therapeutics.

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, it may target protein kinases involved in cell cycle regulation and apoptosis .

Case Studies

A recent study evaluated the effects of this compound on tumor growth in vivo. The compound was administered to mice bearing tumors derived from human breast cancer cells. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

Safety Profile

In terms of safety, initial toxicity assessments revealed that this compound exhibited no acute toxicity at doses up to 2000 mg/kg in animal models. This favorable safety profile is critical for its consideration in future clinical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.